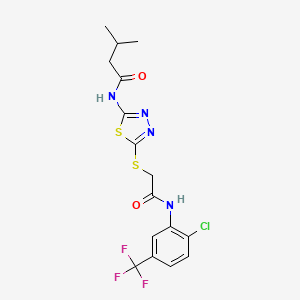

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide" is a heterocyclic compound that likely exhibits biological activity due to the presence of the 1,3,4-thiadiazole moiety. This moiety is a common feature in compounds with various biological activities, including antimicrobial and enzyme inhibition properties . The compound also contains other functional groups such as amide, thioether, and aromatic halides, which may contribute to its chemical reactivity and potential biological applications.

Synthesis Analysis

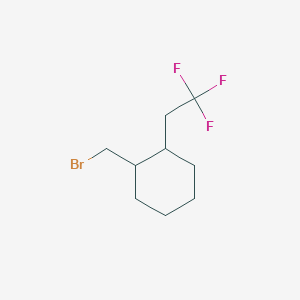

The synthesis of related compounds typically involves multi-step reactions starting from organic acids or their derivatives. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves converting organic acids into esters, then hydrazides, followed by 5-substituted-1,3,4-oxadiazol-2-thiols, and finally coupling with a bromobutanamide derivative . Similarly, the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide is achieved by reacting 4,4,4-trifluorobutanoic acid with an amino-substituted benzonitrile in the presence of triethylamine and propylphosphonic anhydride . These methods may provide insights into the potential synthesis routes for the compound .

Molecular Structure Analysis

The molecular structure of compounds containing the 1,3,4-thiadiazole moiety can be characterized by various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide was confirmed using 1H and 13C NMR spectroscopy . The molecular structure often influences the compound's biological activity, as seen in molecular docking studies where the interaction with target enzymes like dihydrofolate reductase is analyzed .

Chemical Reactions Analysis

Compounds with the 1,3,4-thiadiazole ring system can participate in various chemical reactions. For instance, the synthesis of N-(5-Substituted-1,3,4-Thiadiazol-2-yl)-Acylamides involves acylamidation reactions . The reactivity of such compounds can also be explored through their interactions with other reagents, leading to the formation of new derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of halogen atoms and trifluoromethyl groups can affect the compound's lipophilicity, which is an important factor in drug design. The intermolecular interactions, such as hydrogen bonding and pi interactions, can also influence the compound's crystalline structure and solubility .

科学的研究の応用

Anticancer Activity

Compounds incorporating the thiadiazole and thiazole moieties, similar to the target compound, have been synthesized and evaluated for their anticancer activities. For instance, novel pharmacophores containing the thiazole moiety have been synthesized using facile methods and demonstrated potent anticancer activities against Hepatocellular carcinoma cell lines (HepG-2), suggesting a promising approach for cancer treatment (Gomha et al., 2017).

Anti-inflammatory and Analgesic Properties

Another area of application is the development of compounds for anti-inflammatory and analgesic activities. For example, substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles have shown promising anti-inflammatory and analgesic activities, indicating their potential as therapeutic agents in managing pain and inflammation (Bhati & Kumar, 2008).

Herbicidal Activity

Derivatives similar to the target compound have also been designed and synthesized for agricultural applications, such as herbicidal activity. A study on S(-)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives revealed moderate inhibitory activities against monocotyledon and dicotyledon plants, suggesting a route to more environmentally friendly herbicides (Duan, Zhao, & Zhang, 2010).

Antimicrobial Activity

Furthermore, compounds incorporating thiadiazole derivatives have been explored for their antimicrobial properties. Novel synthesis approaches have led to compounds with demonstrated activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Hamama et al., 2017).

特性

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClF3N4O2S2/c1-8(2)5-12(25)22-14-23-24-15(28-14)27-7-13(26)21-11-6-9(16(18,19)20)3-4-10(11)17/h3-4,6,8H,5,7H2,1-2H3,(H,21,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXLHEXTPHFRGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClF3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[B]thiophene-7-carboxamide](/img/structure/B2541917.png)

![1-(Benzylamino)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2541919.png)

![N-[2-(4-chlorophenyl)ethyl]-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)

![4-methoxy-N'-methyl-N'-[(4-oxo-1-phenyl-1,4-dihydro-3-pyridazinyl)carbonyl]benzenesulfonohydrazide](/img/structure/B2541927.png)

![6-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2541928.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2541929.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2541936.png)

![7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2541937.png)

![(Z)-ethyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2541938.png)